molecular formula C27H27N3O2 B14983472 1-(4-ethylphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-ethylphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B14983472
M. Wt: 425.5 g/mol
InChI Key: WHMVREDAKHGZAR-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring, a benzodiazole moiety, and substituted phenyl groups

Preparation Methods

The synthesis of 1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzodiazole ring.

    Substitution Reactions: The benzodiazole intermediate is then subjected to substitution reactions with 4-ethylphenyl and 4-methoxyphenylmethyl groups using suitable reagents and catalysts.

    Cyclization: The final step involves the cyclization of the substituted benzodiazole intermediate with a pyrrolidin-2-one precursor under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed for purification and analysis.

Chemical Reactions Analysis

1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Scientific Research Applications

1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other benzodiazole derivatives and pyrrolidin-2-one compounds. Similar compounds include:

    1-(4-Methylphenyl)-4-{1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Differing by the presence of a methyl group instead of an ethyl group.

    1-(4-Ethylphenyl)-4-{1-[(4-Hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Differing by the presence of a hydroxy group instead of a methoxy group.

The uniqueness of 1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O2/c1-3-19-8-12-22(13-9-19)29-18-21(16-26(29)31)27-28-24-6-4-5-7-25(24)30(27)17-20-10-14-23(32-2)15-11-20/h4-15,21H,3,16-18H2,1-2H3

InChI Key

WHMVREDAKHGZAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)OC

Origin of Product

United States

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